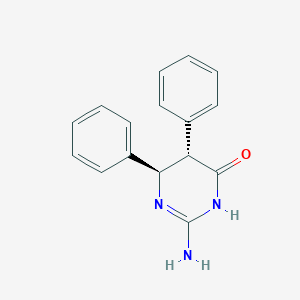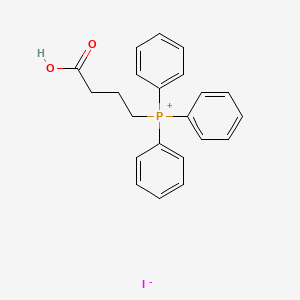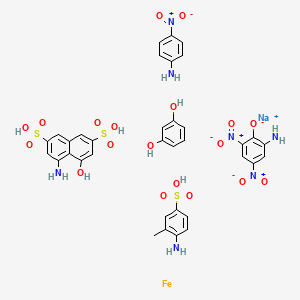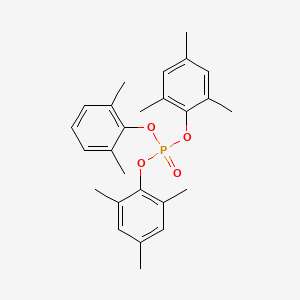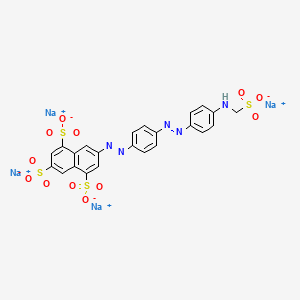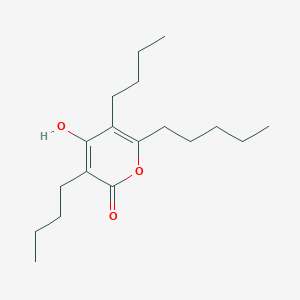
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol is a complex organic compound with a unique structure that combines a cyclopropylamino group, a thiadiazole ring, and a phenoxypropanol backbone
Méthodes De Préparation
The synthesis of 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the ethenyl group. The phenoxypropanol backbone is then constructed, and finally, the cyclopropylamino group is added. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and advanced reaction techniques.
Analyse Des Réactions Chimiques
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Addition reactions can occur at the ethenyl group, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
Applications De Recherche Scientifique
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and thiadiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-ethanol
- 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-butanol
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
72578-17-7 |
|---|---|
Formule moléculaire |
C17H21N3O2S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-(cyclopropylamino)-3-[2-[(E)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H21N3O2S/c1-12-19-20-17(23-12)9-6-13-4-2-3-5-16(13)22-11-15(21)10-18-14-7-8-14/h2-6,9,14-15,18,21H,7-8,10-11H2,1H3/b9-6+ |
Clé InChI |
MLLNXSXBQSKHIH-RMKNXTFCSA-N |
SMILES isomérique |
CC1=NN=C(S1)/C=C/C2=CC=CC=C2OCC(CNC3CC3)O |
SMILES canonique |
CC1=NN=C(S1)C=CC2=CC=CC=C2OCC(CNC3CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


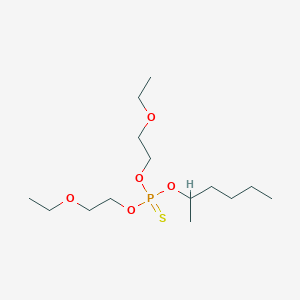
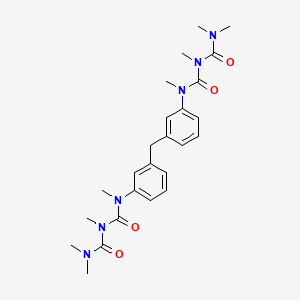
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

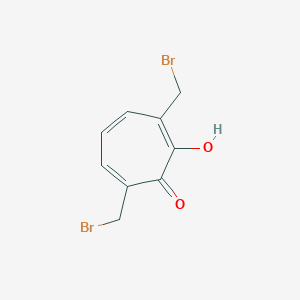

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)
![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
